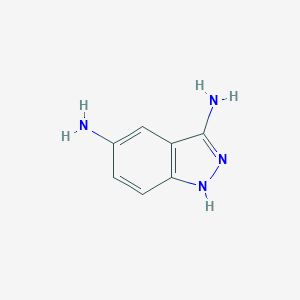

1H-Indazole-3,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKCBWRZWDFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589901 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19335-14-9 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazole 3,5 Diamine and Its Derivatives

General Strategies for Indazole Ring System Construction

The construction of the indazole ring system can be achieved through various general strategies, which often involve the formation of the critical N-N bond and subsequent cyclization. These methods can be broadly categorized into catalyst-based approaches and those employing green chemistry principles.

Catalyst-Based Approaches

Catalyst-based approaches have significantly advanced the synthesis of indazole derivatives, offering improved efficiency, selectivity, and functional group tolerance. benthamdirect.com These methods are primarily divided into transition-metal catalysis and acid-base catalysis.

Transition-metal catalysis has emerged as a powerful tool for the construction of functionalized indazole derivatives. mdpi.comnih.gov These methods often involve C-H activation/annulation sequences, providing a direct and atom-economical route to complex indazole structures. mdpi.comnih.gov Various transition metals, including palladium, rhodium, and copper, have been successfully employed. researchgate.netnih.gov

Recent developments have focused on the use of transition-metal-catalyzed sequential C–H activation/annulation reactions of suitable substrates with a variety of coupling partners to assemble complex indazole-based architectures. mdpi.com For instance, palladium-catalyzed methods have been developed for the synthesis of 2H-indazoles and 3-amino-1H-indazoles. researchgate.net Rhodium(III)-catalyzed C-H amination and N-N bond formation sequences have also been reported for the synthesis of indazole derivatives from readily available starting materials like ketoxime ethers. nih.gov

A notable strategy involves the copper-catalyzed intramolecular Ullmann-type reaction. researchgate.net This approach has been utilized in a concise route to form a fluorinated indazole, which involved a condensation reaction with methyl hydrazine (B178648) to form a hydrazone, followed by a copper-catalyzed intramolecular cyclization. researchgate.net

The table below summarizes some of the transition metals used in indazole synthesis and their roles.

| Transition Metal | Role in Synthesis | Example Reaction | Reference |

| Palladium (Pd) | Catalyst for arylation and cyclization | Synthesis of 3-aminoindazoles from 2-bromobenzonitriles and benzophenone (B1666685) hydrazone. organic-chemistry.org | organic-chemistry.org |

| Rhodium (Rh) | Catalyst for C-H activation and annulation | [4 + 1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides. nih.gov | nih.gov |

| Copper (Cu) | Catalyst for N-N bond formation | Intramolecular Ullmann-type coupling of hydrazones. researchgate.net | researchgate.net |

Acid and base catalysis provides an alternative and efficient pathway for the synthesis of indazole derivatives. nih.govnih.gov The Davis-Beirut reaction, for example, can proceed rapidly under either acidic or basic conditions to produce 2H-indazoles from o-nitrosobenzaldehyde and primary amines. nih.govnih.gov Mechanistic studies suggest the reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization. nih.gov

In some synthetic routes, the choice of base can influence the product outcome. For instance, in the reaction of arylamino oximes, triethylamine (B128534) promotes the formation of benzimidazoles, while 2-aminopyridine (B139424) favors the synthesis of N-arylindazoles. organic-chemistry.org

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. rsc.orgacs.org These approaches focus on the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

One such approach involves the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles. acs.orgnih.gov This method utilizes a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent like PEG-400, avoiding the need for ligands and bases. acs.orgnih.gov

Another green methodology is the visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzene. rsc.org This photo-organic synthesis provides a neat, fast, and efficient route to 2H-indazoles with high yields and good functional group tolerance. rsc.org The reaction is believed to proceed through the photoisomerization of azobenzene. rsc.org

Targeted Synthesis of 1H-Indazole-3,5-diamine Core

While general methods provide access to a wide range of indazole derivatives, the targeted synthesis of the this compound core requires specific strategies that allow for the introduction of the amino groups at the 3 and 5 positions.

Approaches Utilizing Hydrazine Condensation

Hydrazine condensation is a classical and widely used method for the construction of the indazole ring. This approach typically involves the reaction of a suitably substituted o-carbonyl compound with hydrazine or its derivatives. researchgate.netthieme-connect.de

For the synthesis of 3-substituted indazoles, a common method involves the heating of o-substituted benzophenones with hydrazine. researchgate.net A general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This offers an efficient alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

A Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters also provides a route to substituted 3-aminoindazoles through a cascade coupling-condensation process. organic-chemistry.org To introduce the 5-amino group, a starting material with a nitro group at the corresponding position, such as 2-fluoro-5-nitrobenzonitrile, can be used, with subsequent reduction of the nitro group to an amine. The synthesis of 1-(4-Bromophenyl)-5-nitro-1H-indazole has been reported, which could potentially be converted to the corresponding 5-amino derivative. mdpi.com

The synthesis of 1H-Indazole-3-carboxylic acid hydrazide has been achieved by reacting 1H-Indazole-3-carboxylic acid methyl ester with hydrazine hydrate. jocpr.com This hydrazide can then be further functionalized. jocpr.com

The table below outlines a general synthetic approach for a 3-amino-5-nitro-1H-indazole, a precursor to this compound.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 2-Fluoro-5-nitrobenzonitrile, Hydrazine | N/A | 3-Amino-5-nitro-1H-indazole | organic-chemistry.org |

| 2 | 3-Amino-5-nitro-1H-indazole | Reducing agent (e.g., H₂, Pd/C) | This compound | N/A |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.gov These reactions are prized for their high efficiency, broad substrate scope, and functional group tolerance, making them particularly suitable for the complex syntheses required in medicinal chemistry. nih.govresearchgate.net In the context of indazole chemistry, palladium catalysis has been instrumental in the functionalization of various positions on the indazole ring. researchgate.netresearchgate.net While palladium(II) species are often used as stable starting materials, the catalytic cycle typically involves the generation of an active Pd(0) species. nih.govmdpi.com

Suzuki-Miyaura Cross-Coupling for C-5 Functionalization

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for creating carbon-carbon bonds. nih.gov This reaction has been effectively applied to the functionalization of the indazole nucleus. For instance, the C-3 position of N-protected 3-iodoindazoles has been successfully arylated using various arylboronic acids. mdpi.comnih.gov

A notable application involves a three-step, two-pot sequence to synthesize 1,3-diaryl-substituted indazoles. This process begins with the Suzuki-Miyaura cross-coupling of a 3-iodo-N-Boc-indazole derivative, which, under microwave heating, leads to both C-C bond formation and concomitant deprotection of the Boc group. nih.gov The resulting 3-aryl-1H-indazole can then undergo a subsequent N-arylation. nih.gov It has been observed that the choice of catalyst and reaction conditions is crucial for the success of these transformations. For example, using Pd(PPh3)4 as a catalyst with Cs2CO3 as the base in a mixture of 1,4-dioxane (B91453)/EtOH/H2O under microwave irradiation has proven effective for the coupling of 3-bromoindazoles with boronic acids. researchgate.net

The development of sequential, one-pot palladium-catalyzed processes based on the Suzuki-Miyaura reaction further enhances synthetic efficiency. nih.gov These strategies allow for the controlled, stepwise functionalization of multiple sites on a molecule, streamlining the synthesis of complex structures. nih.gov

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling on Indazole Scaffolds

| Catalyst | Base | Solvent System | Temperature | Reactants | Product | Reference |

| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | 140 °C (Microwave) | 3-bromoindazoles and boronic acids | 3-arylindazoles | researchgate.net |

| Pd(dppf)Cl2·CH2Cl2 | Ag2CO3 | Water | Not specified | 3-iodo-azaindazole and arylboronic acids | 3-aryl-azaindazoles | researchgate.net |

| Pd(OAc)2 / PPh3 | Na2CO3 | Aqueous IPA | Reflux | Aryl halide and arylboronic acid | Biaryl compound | acs.org |

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indazoles. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby shortening synthetic sequences. researchgate.net Transition metals like rhodium, palladium, and copper have been widely employed as catalysts for these transformations. researchgate.netbeilstein-journals.orgnih.gov

Rh(III)-Catalyzed C-H Annulation Reactions

Rhodium(III) catalysis has proven particularly effective for the synthesis of indazole derivatives through C-H activation and annulation reactions. One such strategy involves the reaction of azobenzenes with sulfoxonium ylides, which proceeds via C-H functionalization followed by intramolecular annulation to form 3-acyl-2H-indazoles. nih.govacs.org This method demonstrates high chemoselectivity and tolerance for a range of functional groups. nih.gov

Another innovative approach utilizes Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones. researchgate.netnih.gov This intramolecular cross-coupling reaction provides a direct route to functionalized 1H-indazoles and is scalable. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest a reversible C-H bond metalation step is involved in the catalytic cycle. nih.gov Furthermore, Rh(III) has been used in combination with copper(II) acetate (B1210297) to catalyze the C-H functionalization and cyclization of azobenzenes with alkenes, yielding indazoles in good to excellent yields. mdpi.com

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination

A novel synthetic route to 1H-indazoles has been developed using a silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.orgbohrium.comnih.gov This method is particularly useful for the synthesis of 3-substituted indazoles, which can be challenging to prepare using other C-H amination techniques. nih.govacs.org The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.orgbohrium.com This process has been shown to be efficient for constructing a variety of 1H-indazoles bearing diverse functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. nih.govacs.orgbohrium.com Mechanistic investigations suggest the reaction likely proceeds via a radical intermediate. nih.gov

Ullmann Coupling Reactions for Amino/Alkoxy Substitution

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of amino and alkoxy substituted indazole derivatives. jocpr.comresearchgate.net For instance, the Ullmann coupling of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine with various amines and alcohols has been successfully demonstrated. jocpr.comresearchgate.net A key advantage of this method is the observed selectivity, where the coupling occurs preferentially at the iodo-substituted position over the chloro-substituted one. jocpr.comresearchgate.net The use of a suitable ligand, such as proline, in conjunction with the copper catalyst can be crucial for the success of the reaction. jocpr.comresearchgate.net While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions. wikipedia.org

Table 2: Ullmann Coupling for Indazole Functionalization

| Substrate | Nucleophile | Catalyst System | Product | Reference |

| 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine | Ethylamine hydrochloride | CuI / K2CO3 / Proline | N-ethyl-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | jocpr.comresearchgate.net |

| 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine | Alcohols | CuI / K2CO3 / Proline | 3-alkoxy-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridines | jocpr.comresearchgate.net |

Regioselective Synthesis of Indazole Tautomers (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.comresearchgate.net The direct alkylation of the indazole ring often leads to a mixture of N1- and N2-alkylated products, making regioselective synthesis a significant challenge. connectjournals.com The final ratio of these tautomers is influenced by factors such as steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgd-nb.info

Several strategies have been developed to control the regioselectivity of N-alkylation. For example, the choice of base and solvent can have a profound impact. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N-1 alkylindazoles for a variety of C-3 substituted indazoles. beilstein-journals.orgd-nb.info Conversely, employing indazoles with electron-withdrawing substituents at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.orgd-nb.info

Thermodynamic control can also be exploited to favor the more stable N-1 isomer. It has been reported that N-2 acylindazoles can isomerize to the more stable N-1 regioisomer. beilstein-journals.orgd-nb.info Similarly, equilibration processes using specific electrophiles can drive the reaction towards the thermodynamically favored N-1 substituted product. beilstein-journals.orgd-nb.info In contrast, kinetically controlled conditions are thought to favor the formation of N-2 substituted indazoles. connectjournals.com One-pot procedures, such as the condensation of ortho-nitrobenzaldehydes with anilines followed by a reductive cyclization, have been developed for the regioselective synthesis of 2H-indazoles under mild conditions. nih.gov

Derivatization and Functionalization Strategies for 1h Indazole 3,5 Diamine

Functionalization at the Pyrazole (B372694) Moiety (N1, N2, C3 Positions)

The pyrazole portion of the indazole ring presents multiple sites for functionalization, namely the N1 and N2 nitrogen atoms and the C3 carbon. The reactivity of these positions can be selectively modulated to achieve desired derivatives.

Direct C3-Functionalization Methodologies

Direct functionalization at the C3 position of the indazole ring is often challenging due to the inherent electronic properties of the heterocycle. However, several effective strategies have been developed to introduce a variety of substituents at this key position.

A significant advancement in C3-functionalization is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. mit.edunih.govnih.gov This method employs an "umpolung" strategy, where N-(benzoyloxy)indazoles act as electrophiles, a reversal of the typical nucleophilic character of indazoles. nih.gov This approach allows for the efficient preparation of C3-allyl 1H-indazoles, including those with challenging quaternary stereocenters, in high yields and with excellent enantioselectivity. mit.edunih.govnih.gov The reaction is tolerant of a wide range of substituents on both the allene (B1206475) and the indazole electrophile. nih.gov

Notably, the reaction of 1,1-disubstituted allenes with N-(benzoyloxy)indazole electrophiles, using a copper catalyst and a chiral phosphine (B1218219) ligand like Ph-BPE, yields C3-allylated indazoles with high enantioselectivity. mit.edu This methodology has been shown to be effective for a variety of substituted allenes and indazoles. nih.gov

Table 1: Examples of C3-Selective Allylation of Indazole Derivatives

| Indazole Electrophile | Allene | Product | Yield (%) | ee (%) |

| N-(benzoyloxy)indazole | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-1H-indazole | 85 | 95 |

| N-(benzoyloxy)-4-methoxyindazole | 1-phenyl-1-methylallene | 4-methoxy-3-(1-methyl-1-phenylallyl)-1H-indazole | 82 | 96 |

| N-(benzoyloxy)-5-chloroindazole | 1-(4-bromophenyl)-1-methylallene | 5-chloro-3-(1-(4-bromophenyl)-1-methylallyl)-1H-indazole | 78 | 94 |

The introduction of a halogen atom at the C3 position is a valuable strategy, as it provides a handle for a wide array of subsequent cross-coupling reactions. chim.it Iodination and bromination are the most common halogenations performed at this position. chim.it

3-Iodoindazoles can be readily prepared from the parent indazole using iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.com For instance, 6-bromoindazole can be selectively iodinated at the C3 position under these conditions. chim.it Similarly, 5-methoxyindazole has been quantitatively iodinated at C3. chim.it An alternative base, potassium carbonate (K2CO3), has also been successfully employed. chim.it

Once halogenated, these C3-haloindazoles serve as versatile precursors for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl groups. researchgate.netthieme-connect.de For example, 3-iodoindazoles can undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst to yield 3-arylindazoles. researchgate.net

Direct C3-alkylation of indazoles is less common due to the low nucleophilicity of the C3 position. nih.gov However, arylation at C3 has been more extensively studied. Palladium-catalyzed C-H arylation offers a direct method to introduce aryl groups at the C3 position of 1H-indazoles. researchgate.netrsc.org The choice of ligand and solvent can be crucial for achieving high regioselectivity and yield. researchgate.netresearchgate.net For instance, a Pd(OAc)2 catalyst with a 1,10-phenanthroline (B135089) ligand has been shown to be effective for the C3-arylation of 1-substituted indazoles. researchgate.net

While direct C3-amination of 1H-indazoles is not as common, functionalization of the 3-amino group in 1H-indazole-3,5-diamine can be achieved. For example, acetylation of the amino groups can be performed using acetic anhydride. nih.gov

N-Functionalization (N1/N2) and Selective Derivatization

The N1 and N2 positions of the indazole ring are generally more nucleophilic than the C3 position, making N-functionalization a more common derivatization strategy. mit.edunih.gov The regioselectivity of N-alkylation or N-arylation often depends on the reaction conditions and the nature of the substituents on the indazole ring. researchgate.net

Copper-catalyzed N-arylation has been a widely used method for the functionalization of the N1 position of 1H-indazoles. researchgate.net For instance, the reaction of 1H-indazole with aryl halides in the presence of a copper catalyst and a diamine ligand can lead to the selective formation of N1-arylated products. researchgate.net

Selective functionalization of the N1-position can also be achieved by reacting a malonate intermediate with various hydrazine (B178648) or hydrazide derivatives. nih.gov Furthermore, in the context of this compound, selective functionalization of the N1 position can be explored to introduce diverse substituents.

Functionalization at the Fused Benzene (B151609) Ring (C4-C7 Positions), with Emphasis on C5

The fused benzene ring of the indazole core provides additional sites for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties. The C5 position, in particular, has been a focus for modification, especially in the context of creating 3,5-disubstituted indazole derivatives. nih.gov

A powerful method for functionalizing the C5 position is the Suzuki coupling reaction. nih.gov Starting with a 5-bromo-1H-indazol-3-amine, various substituted aryl and heteroaryl groups can be introduced at the C5 position by coupling with the corresponding boronic acids or esters. nih.gov This strategy allows for the synthesis of a diverse library of 3,5-disubstituted indazole derivatives with potential applications in drug discovery. nih.gov

Introduction of Aromatic Substituents at the C5 Position via Cross-Coupling

The introduction of diverse aromatic and heteroaromatic moieties at the C5 position of the indazole ring is a key strategy in drug discovery. This modification allows for the exploration of various pockets of a biological target, potentially enhancing potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, typically involving the palladium-catalyzed reaction of a halo-indazole with a boronic acid or ester. nih.gov

A common synthetic route begins with a precursor such as 5-bromo-1H-indazol-3-amine. nih.gov The bromine atom at the C5 position serves as a versatile handle for the Suzuki coupling. The reaction is typically performed using a palladium catalyst, such as PdCl₂(dppf)₂, in the presence of a base like cesium carbonate (Cs₂CO₃) in a mixed solvent system like 1,4-dioxane (B91453) and water. nih.govresearchgate.net The reaction mixture is heated, often to around 90°C, under an inert atmosphere to facilitate the coupling and afford the 5-aryl-1H-indazol-3-amine derivatives in good yields. nih.gov The use of a dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is often crucial for achieving high efficiency and shortening reaction times. nih.govresearchgate.net

This strategy enables the synthesis of a library of compounds with varied electronic and steric properties at the C5 position, which has proven effective for discovering highly active and selective kinase inhibitors. nih.gov

Table 1: Examples of Suzuki Cross-Coupling at the C5-Position of 5-bromo-1H-indazol-3-amine This table is interactive. You can sort and filter the data.

Strategic Modification of Amino Groups at C3 and C5

The amino groups at the C3 and C5 positions of the indazole core are excellent points for derivatization, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties. The different electronic environments of the C3-amino group (part of an amidine system) and the C5-amino group (a typical aromatic amine) can potentially allow for regioselective reactions.

Modification of the C3-Amino Group

Modification of the C5-Amino Group

The C5-amino group behaves as a typical nucleophilic aromatic amine and can be functionalized through several standard transformations. nih.gov One prominent method is its reaction with activated heterocyclic systems. For example, the C5-amino group of 5-aminoindazole (B92378) can undergo a regioselective nucleophilic aromatic substitution with 2,4-dichloropyrimidines. nih.gov The reaction preferentially occurs at the more reactive C4 position of the pyrimidine, leading to the formation of N-(pyrimidin-4-yl)-1H-indazol-5-amine derivatives. nih.gov

Another key modification is acylation to form an amide bond. The C5-amino group can be coupled with activated carboxylic acids, such as 6-(trifluoromethyl)pyridine-2-carboxylic acid, using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). vulcanchem.com This approach is fundamental in medicinal chemistry for linking different heterocyclic fragments. Furthermore, copper-catalyzed N-arylation reactions have been successfully employed to couple 5-aminoindazoles with various aryl boronic acids, forming a C-N bond and yielding 5-(arylamino)indazoles. rsc.org

In a molecule possessing both C3 and C5 amino groups, achieving selective functionalization would likely necessitate the use of orthogonal protecting group strategies, a common and powerful approach in multi-step organic synthesis. chemimpex.comacs.org

Table 2: Examples of Functionalization at C3 and C5 Amino Positions of Indazole Scaffolds This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies of 1h Indazole 3,5 Diamine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1H-indazole derivatives is fundamentally linked to the bicyclic core's ability to interact with target proteins, particularly kinases. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for anchoring the molecule within the ATP-binding site of kinases. nih.gov For instance, in the multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine moiety effectively binds to the hinge region of the kinase. nih.gov

Key interactions typically involve:

The Indazole Nitrogen (N1): The hydrogen on the N1 position acts as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region of kinases.

The 3-Amino Group: The amino group at the C3 position serves as a primary attachment point for various side chains and can also participate in hydrogen bonding interactions. Modifications at this position, such as forming carboxamides, are a common strategy for modulating activity. nih.gov Studies on 1H-indazole-3-carboxamide derivatives have shown these compounds bind to the ATP binding site of enzymes like human Glycogen Synthase Kinase-3 (GSK-3). nih.gov

The 5-Amino Group: The diamine functionality, specifically the amino group at the C5 position, provides an additional point for substitution and interaction, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The core 1H-indazole ring, combined with the diamine functionality, therefore serves as a versatile scaffold that presents key hydrogen bond donors and acceptors in a spatially defined manner, making it a privileged structure for kinase inhibition. rsc.orgnih.gov

Impact of Substituents on the Indazole Core and Diamine Functionality

The potency and selectivity of 1H-indazole-3,5-diamine derivatives can be significantly modified by introducing various substituents onto the core structure. The positions C3, C5, and C6 are particularly important for these modifications. nih.govnih.gov

The C3 position is a primary site for modification to explore interactions with the solvent-exposed region of the target protein. Introducing groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3-amino position has been explored to alter pharmacokinetic parameters and biological activity. nih.gov SAR studies have revealed that aryl groups at the C3 and C6 positions of the indazole core can be crucial for inhibitory activities. nih.gov Furthermore, analysis of derivatives has shown that substituent groups at both the 4-position and the 6-position of the 1H-indazole scaffold play a critical role in modulating inhibitory activity against certain enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The C5 position of the indazole ring is a key site for substitution to enhance potency and selectivity. Aromatic ring substitutions at this position have garnered significant attention in the development of highly active and selective inhibitors. nih.gov

Studies on 3,5-disubstituted indazole derivatives have demonstrated that the nature and position of substituents on an aryl ring attached at C5 have a profound impact on anti-proliferative activity. For example, in a series of compounds tested against the Hep-G2 cancer cell line, the following trend in activity was observed based on the C5-aryl substituent: nih.gov

| C5-Aryl Substituent | Relative Antitumor Activity |

| 3,5-difluorophenyl | Highest |

| 4-fluorophenyl | High |

| 3-fluorophenyl | Moderate |

| 4-trifluoromethoxyphenyl | Lower |

This data underscores the importance of fluorine substitution, particularly at the meta-positions of the C5-aryl ring, for enhancing antitumor activity. nih.gov In another study focusing on GSK-3 inhibitors, replacing a methyl group at the C5-position with a methoxy (B1213986) group led to a significant increase in potency, highlighting the sensitivity of this position to electronic and steric effects. nih.gov

Table 1: Effect of C5-Position Substituents on GSK-3β Inhibition

| Compound | C5-Substituent | IC50 (µM) |

|---|---|---|

| 48 | Methyl | > 1.7 |

| 49 | Methoxy | 1.7 |

| 50 | Methoxy | 0.35 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives, demonstrating the principle of C5 substitution effects. nih.gov

Conformational Analysis and Tautomeric Influence on SAR

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov Computational and experimental data confirm that the 1H-indazole tautomer is thermodynamically more stable and is the predominant form under physiological conditions. researchgate.netnih.gov This tautomeric preference is critical for SAR as it dictates the geometry of the molecule and the precise location of the key N1-H hydrogen bond donor. nih.gov

Scaffold Hopping Studies and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical scaffolds with improved properties while retaining the key binding interactions of a known pharmacophore. nih.gov The 1H-indazole core is considered a privileged scaffold and has been successfully used in scaffold hopping exercises, particularly for developing protein kinase inhibitors. pharmablock.com

Indazole is often employed as a bioisostere for other aromatic systems like indole (B1671886) or phenol. pharmablock.compnrjournal.com As a bioisostere for indole, the indazole ring retains a hydrogen bond-donating NH group but introduces an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved affinity. pharmablock.com

A practical example of bioisosteric replacement involves the design of neuroprotective agents. In one study, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in a series of 5-substituted-1H-indazoles led to the discovery of highly potent and selective monoamine oxidase B (MAO B) inhibitors. cnr.it This demonstrates how replacing specific functionalities, while maintaining the core indazole scaffold, can lead to compounds with significantly improved biological profiles. cnr.it Such strategies are integral to navigating patent landscapes and enhancing drug-like properties. researchgate.net

Target Specific Mechanistic Investigations of 1h Indazole 3,5 Diamine Derivatives

Inhibition of Protein Kinase Activity

The indazole core is a key component in the synthesis of various kinase inhibitors. Many derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases, leading to the commercialization of several anticancer drugs such as axitinib (B1684631) and linifanib.

Derivatives of 1H-indazole-3-amine function as potent inhibitors of several protein kinases by competing with ATP for binding in the enzyme's active site. This inhibition disrupts signaling pathways crucial for tumor cell growth, proliferation, and angiogenesis.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is an effective cancer treatment strategy. Indazole-based derivatives have been designed as highly potent VEGFR-2 inhibitors. For instance, one study developed a series of inhibitors, with the most potent compound, compound 30, exhibiting an IC50 value of 1.24 nM against VEGFR-2. These compounds effectively inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppress tumor angiogenesis in zebrafish models.

FLT3, PDGFRα, and Kit: Structure-based design has led to the development of 3-amino-1H-indazol-6-yl-benzamides as type II kinase inhibitors that target the "DFG-out" inactive conformation of the kinase. Certain compounds from this class show single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3), the gatekeeper mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα-T674M), and the proto-oncogene c-Kit.

ALK: Anaplastic Lymphoma Kinase (ALK) is another target for which amino-indazole hinge binders have been developed.

Pim Kinase: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. Efforts to develop pan-Pim inhibitors have utilized a 3-(pyrazin-2-yl)-1H-indazole scaffold, leading to the identification of potent inhibitors of this kinase family.

| Compound Class | Target Kinase | Potency (IC50) | Key Findings |

| Indazole Derivative (Compound 30) | VEGFR-2 | 1.24 nM | Demonstrates significant inhibition of HUVEC angiogenesis and cell migration. |

| 3-amino-1H-indazol-6-yl-benzamide (e.g., Compound 4, 11) | FLT3, PDGFRα-T674M, c-Kit | Single-digit nM range | Designed as type II inhibitors targeting the "DFG-out" conformation. |

| 3-(pyrazin-2-yl)-1H-indazole Derivative (e.g., Compound 13o) | Pan-Pim Kinase | Potent Inhibition | Developed from a hit-to-lead optimization process for pan-Pim activity. |

Overexpression of anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins is a common mechanism for cancer cell survival and resistance to therapies. While selective BCL-2 inhibitors like Venetoclax are effective, resistance often emerges through the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1). This has driven the development of dual MCL-1/BCL-2 inhibitors.

Researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by employing a scaffold hopping strategy, replacing an indole (B1671886) core with an indazole framework. Further modification of the N2-substituted, indazole-3-carboxylic acid lead into indazole-3-acylsulfonamides resulted in compounds with improved inhibitory activity against both MCL-1 and BCL-2, with minimal impact on BCL-xL, the inhibition of which is associated with thrombocytopenia. A dual MCL-1/BCL-2 inhibitor may offer an enhanced therapeutic effect compared to a selective BCL-2 inhibitor.

The 1H-indazole-3-amine structure is recognized as a highly effective hinge-binding fragment in kinase inhibitors. The hinge region is a flexible segment that connects the N- and C-lobes of the kinase catalytic domain, and interaction with this region is a key feature of most ATP-competitive kinase inhibitors.

The amino-indazole moiety mimics the interaction of the adenine (B156593) portion of ATP, forming critical hydrogen bonds with the backbone of the hinge region residues. Typically, a hydrogen bond acceptor on the inhibitor engages with the backbone NH group of the third residue after the "gatekeeper" amino acid (GK+3). In drugs like Linifanib, the 1H-indazole-3-amine structure binds effectively with the hinge region of tyrosine kinases, anchoring the inhibitor in the ATP-binding pocket and contributing significantly to its potency. This ability to form stable interactions makes the 3-amino-indazole scaffold a privileged structure in the design of novel kinase inhibitors.

Modulation of Cellular Pathways (In Vitro Studies)

Beyond direct enzyme inhibition, 1H-indazole-3,5-diamine derivatives modulate complex cellular signaling networks that control cell fate. In vitro studies have demonstrated their ability to trigger programmed cell death (apoptosis) and halt cell proliferation by interfering with the cell cycle.

Several 3,5-disubstituted indazole derivatives have shown the ability to induce apoptosis and modulate the cell cycle in cancer cell lines.

One study synthesized a series of indazole derivatives and found that compound 6o had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) with good selectivity over normal HEK-293 cells. Further investigation revealed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. After 48 hours of treatment, the total apoptosis rates increased from 9.64% at 10 µM to 37.72% at 14 µM. This compound also arrested the cell cycle in the G0/G1 phase.

Another derivative, W24 , was found to inhibit proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in HGC-27 gastric cancer cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL.

| Compound | Cell Line | Effect | Mechanism |

| 6o | K562 (Chronic Myeloid Leukemia) | Induces apoptosis; Arrests cell cycle at G0/G1 phase. | Dose-dependent increase in apoptotic cells (early and late). |

| W24 | HGC-27 (Gastric Cancer) | Induces apoptosis; Arrests cell cycle at G2/M phase. | Regulates Cyclin B1, BAD, and Bcl-xL; changes mitochondrial membrane potential. |

The pro-apoptotic activity of indazole derivatives is often mediated through their interaction with key regulators of cell death, including the Bcl-2 family of proteins and the p53 tumor suppressor pathway.

Bcl-2 Family Interaction: The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. Indazole derivatives can shift this balance toward cell death. For example, compound W24 was shown to regulate the Bcl-2 family member Bcl-xL to induce apoptosis. Compound 6o is also believed to exert its effects by inhibiting Bcl-2 family members.

p53/MDM2 Pathway: The p53 protein is a crucial tumor suppressor that can initiate cell cycle arrest and apoptosis in response to cellular stress. Its activity is tightly regulated by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Disrupting the p53-MDM2 interaction is a promising strategy for reactivating p53 in cancer cells. Studies have confirmed that the indazole derivative 6o affects apoptosis and the cell cycle, possibly by modulating the p53/MDM2 pathway. It was shown to regulate the expression of p53 and MDM2 proteins in a concentration-dependent manner, suggesting that its mechanism involves the stabilization and activation of p53.

Anti-inflammatory Activity (In Vitro Assays)

The anti-inflammatory properties of this compound derivatives have been substantiated through a variety of in vitro assays. These studies reveal a multi-faceted approach by which these compounds may exert their effects, including the inhibition of key enzymes, modulation of inflammatory signaling molecules, and scavenging of free radicals. nih.govresearchgate.net

| Compound | IC50 (µM) for COX-2 Inhibition |

|---|---|

| Indazole | 5.10 |

| 5-Aminoindazole (B92378) | 230.19 |

| 6-Nitroindazole (B21905) | Not Calculated |

| Celecoxib (Standard) | 4.90 |

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-1β)

Indazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines are pivotal mediators of the inflammatory response. nih.gov

In vitro studies have demonstrated that indazole and its derivatives can inhibit the production of TNF-α in a concentration-dependent manner. nih.gov For example, at a concentration of 250 µM, indazole achieved over 60% inhibition of TNF-α. nih.gov The IC50 values for TNF-α inhibition were 220.11 µM for indazole and 230.19 µM for 5-aminoindazole, compared to the standard drug dexamethasone (B1670325) with an IC50 of 31.67 µM. nih.gov

Similarly, these compounds have shown potent inhibitory activity on IL-1β. nih.gov The maximum inhibition of IL-1β by indazole and its derivatives ranged from 73% to 79%. nih.gov The IC50 value for 6-nitroindazole in inhibiting IL-1β was found to be 100.75 µM, which is comparable to the standard drug dexamethasone at 102.23 µM. nih.gov

| Compound | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-1β Inhibition |

|---|---|---|

| Indazole | 220.11 | 150.25 |

| 5-Aminoindazole | 230.19 | 120.54 |

| 6-Nitroindazole | Not Calculated | 100.75 |

| Dexamethasone (Standard) | 31.67 | 102.23 |

Free Radical Scavenging Mechanisms

The anti-inflammatory effects of indazole derivatives are also attributed to their ability to scavenge free radicals. In vitro assays have confirmed their capacity to inhibit lipid peroxidation and scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radicals. nih.gov

Indazole and its derivatives exhibited a concentration-dependent inhibition of lipid peroxidation. nih.gov Furthermore, all tested indazoles demonstrated the ability to inhibit DPPH activity in a dose-dependent manner. nih.gov For instance, at a concentration of 200µg/ml, 5-aminoindazole and indazole showed 51.21% and 57.21% inhibition of DPPH activity, respectively. nih.gov

These compounds also displayed a notable capacity for scavenging nitrogen-derived radicals. nih.gov For example, at a concentration of 1µg/ml, indazole, 5-aminoindazole, and 6-nitroindazole inhibited nitrite (B80452) ion generation by 43.16%, 46.16%, and 69.5%, respectively. nih.gov

| Compound | DPPH Inhibition at 200µg/ml (%) | Nitrite Ion Inhibition at 1µg/ml (%) |

|---|---|---|

| Indazole | 57.21 | 43.16 |

| 5-Aminoindazole | 51.21 | 46.16 |

| 6-Nitroindazole | 72.60 | 69.50 |

| Vitamin E (Standard) | 84.43 | - |

Computational and Theoretical Studies on 1h Indazole 3,5 Diamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 1H-Indazole-3,5-diamine, might interact with a biological target, typically a protein or enzyme. The 3-amino-indazole scaffold is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors. mdpi.com

Prediction of Binding Affinity and Active Site Interactions

Molecular docking simulations for various analogues of this compound consistently predict strong binding affinities to the ATP-binding sites of various protein kinases, which are key targets in cancer therapy. The predicted binding energy is a quantitative measure of the strength of the interaction, with more negative values indicating a stronger bond.

For instance, derivatives of 1H-Indazol-3-amine have been docked against Fibroblast Growth Factor Receptor 1 (FGFR1). The binding mode analysis revealed that the 3-aminoindazole group fits snugly into the hinge region of the receptor. nih.gov This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions. Similarly, 1H-indazole-3-carboxamide derivatives were found to bind effectively to the ATP binding site of human Glycogen Synthase Kinase-3 (GSK-3). nih.gov Studies on other indazole derivatives targeting renal cancer-related proteins have also shown high binding energies, underscoring the pharmaceutical potential of this scaffold. nih.gov

| Indazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Data not specified, but ranked as "highest" | Hydrogen bonding, Hydrophobic interactions |

| 1H-Indazol-3-amine Derivatives | FGFR1 | Data not specified | Hydrogen bonds, π–π stacking, Hydrophobic interactions |

| 1H-Indazole-3-carboxamide Derivatives | GSK-3β | Data not specified | Hydrogen bonds |

| Indazole-Sulfonamide Derivatives | Aurora A Kinase | Data not specified | Hydrogen bonds |

Identification of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket and interact directly with the ligand. For indazole-based kinase inhibitors, interactions with the "hinge region" of the kinase are paramount for inhibitory activity.

In the case of 1H-Indazol-3-amine derivatives targeting FGFR1, simulations identified crucial hydrogen bonds with the backbone amide of Ala564 and the side chain of Glu562 in the hinge region. nih.gov The indazole ring itself was noted to form π–π stacking interactions with Phe489 . Additional interactions, such as hydrogen bonds with Asp641 and hydrophobic contacts with Val492 and Ala640 , further stabilize the complex. nih.gov

Similarly, docking studies of indazole derivatives against Aurora A kinase revealed key hydrogen bonding between the indazole core and hinge residues Glu211 and Ala213 . nih.gov A sulfonyl group on these derivatives was shown to form an additional hydrogen bond with Lys141 , while a carboxylic acid moiety interacted with Thr217 and Arg220 . nih.gov The versatility of the indazole scaffold allows it to adapt to different binding pockets, with specific substitutions determining the precise nature of these interactions. The presence of two amino groups on this compound offers multiple points for hydrogen bonding, suggesting it could form a robust network of interactions within a target active site.

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| FGFR1 | Ala564, Glu562 | Hydrogen Bond (Hinge Region) |

| Phe489 | π–π Stacking | |

| Asp641 | Hydrogen Bond | |

| Val492, Ala640 | Hydrophobic Interaction | |

| Aurora A Kinase | Glu211, Ala213 | Hydrogen Bond (Hinge Region) |

| Lys141 | Hydrogen Bond | |

| Thr217, Arg220 | Hydrogen Bond |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and assessing the stability of different chemical structures.

Mechanistic Elucidation of Synthetic Pathways and Reactions

DFT calculations have been instrumental in understanding the regioselectivity of reactions involving the indazole nucleus, particularly at the N1 and N2 positions of the pyrazole (B372694) ring. A comprehensive DFT study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provided significant mechanistic insights. researchgate.net The calculations suggested that N1-substituted products are formed via a chelation mechanism when a cesium base is used, while other non-covalent interactions drive the formation of the N2-product under different conditions. researchgate.net

The synthesis of 3-aminoindazoles often begins with the condensation of a 2-fluorobenzonitrile derivative with hydrazine (B178648). nih.gov Subsequent modifications, such as Suzuki coupling at the 5-position, can be used to build more complex molecules. nih.gov DFT calculations can be employed to model the transition states and reaction energy profiles of these synthetic steps, helping to optimize reaction conditions and predict outcomes. For this compound, DFT could elucidate the mechanism of its formation, for example, from a dinitro- or halo-nitro-precursor, by mapping the potential energy surface of the reduction or nucleophilic substitution steps.

Analysis of Electronic and Steric Effects on Reactivity and Selectivity

The electronic properties of the indazole ring are significantly influenced by its substituents. DFT calculations are used to quantify these effects. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key descriptors of chemical reactivity. nih.gov A small HOMO-LUMO gap is indicative of a more reactive molecule. Studies on various indazole derivatives have shown that some are good electron donors (high HOMO energy) while others are good electron acceptors (low LUMO energy), depending on their substitution pattern. nih.gov

For this compound, the two electron-donating amino groups (-NH2) would significantly raise the energy of the HOMO, increasing the electron density of the aromatic system and making it more susceptible to electrophilic attack. DFT combined with Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, pinpointing the most nucleophilic sites (the nitrogen atoms) and the likely sites for electrophilic aromatic substitution. researchgate.net Steric effects also play a crucial role. DFT studies on substituted indazoles have highlighted the impact of bulky groups on N1/N2 regioselectivity during alkylation, with substituents at the C7 position, for instance, conferring excellent N2 selectivity. researchgate.net

Tautomeric Preferences and Stability Assessment

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. For the parent indazole molecule, the 1H-tautomer is known to be thermodynamically more stable than the 2H-tautomer. nih.gov This preference can, however, be influenced by substitution and the surrounding environment (e.g., solvent).

DFT calculations are the primary method for assessing the relative stability of tautomers. By calculating the ground-state energies of different tautomeric forms, the equilibrium distribution can be predicted. For aminopurine systems, which are analogous N-heterocycles, DFT studies have shown that while the 9H tautomer is most stable in the gas phase, tautomeric preferences can change in polar solvents. nih.gov Solvation can significantly stabilize more polar tautomers. nih.gov

For this compound, while the 1H tautomer is expected to be the most stable, the presence of two polar amino groups could lead to significant solvent-induced stabilization of the 2H tautomer. DFT calculations incorporating a polarizable continuum model (PCM) to simulate solvent effects would be necessary to accurately determine the tautomeric preferences in solution. nih.gov Such studies are crucial as different tautomers can exhibit distinct biological activities and binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural features required for their therapeutic effects and in designing more potent analogs.

One notable QSAR study focused on 5-aminoindazole (B92378) derivatives designed as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing. distantreader.orgnih.gov Researchers developed QSAR models using a combination of 2D and 3D structural descriptors to correlate the physicochemical properties of the indazole compounds with their SAH/MTAN inhibitory activities. nih.gov The entire dataset was divided into a training set (72.5% of the data) to build the model and a test set (27.5% of the data) to validate its predictive power. nih.gov

The optimal QSAR model developed in this study demonstrated strong statistical significance. nih.gov The model could explain 85.2% of the variance in the inhibitory activity within the training set and predicted 78.1% of the variance for the compounds in the test set. nih.gov Key statistical parameters for the final model are presented below:

| Statistical Parameter | Value | Description |

| R² (Explained Variance) | 0.852 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Predicted Variance) | 0.781 | A measure of the predictive ability of the model, calculated using cross-validation. |

| R²_pred (External Predictability) | 0.685 | A measure of the model's ability to predict the activity of an external set of compounds. |

| SEE (Standard Error of Estimate) | 0.490 | A measure of the accuracy of the predictions. |

This model identified five crucial molecular descriptors that influence the inhibitory activity of these compounds: AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s. nih.gov These descriptors relate to properties like atomic van der Waals volumes, radial distribution function, and electronic states, providing a structural framework for designing new inhibitors. nih.govnih.gov

In other research, QSAR analyses have been applied to different series of indazole derivatives. For instance, a study on indazole estrogens used the Hansch and de novo approaches to understand the structural requirements for selectivity towards the β-estrogen receptor. eurekaselect.com This analysis revealed that substitutions at the R1 position (C3 of the indazole nucleus) are critical for achieving selectivity over the α-estrogenic receptor, suggesting that polar groups at this position could be beneficial. eurekaselect.com Furthermore, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have utilized steric and electrostatic maps to provide a framework for designing novel anticancer agents. nih.gov

In Silico Predictions for Early-Stage Design and Prioritization

In silico methods are vital in modern drug discovery for the early-stage evaluation of drug candidates, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. These computational tools predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, reducing the time and cost associated with experimental screening. nih.govmdpi.com

For various indazole derivatives, in silico ADMET predictions have been widely used to assess their drug-likeness. nih.govresearchgate.net Studies on newly synthesized indazol-pyrimidine hybrids, designed as potential anticancer agents, revealed that the compounds generally exhibited low toxicity and possessed good solubility and absorption profiles. nih.gov These predictions were based on established rules such as Lipinski's rule of five and Veber's rule, which are indicators of good oral bioavailability. nih.gov

Several software tools and servers are commonly employed for these predictions. The Osiris Property Explorer, for example, is used to predict drug-relevant properties and potential toxicity risks like mutagenicity, tumorigenicity, and irritant effects. researchgate.net The Molinspiration toolkit helps calculate bioactivity scores for different drug targets, while servers like the Pre ADMET server are used to estimate various ADME properties. researchgate.net

A summary of predicted ADMET properties for a series of novel indazole derivatives designed as GSK-3β inhibitors is shown below. researchgate.net These predictions help in filtering out compounds that are likely to fail in later stages of drug development. researchgate.net

| Compound Property | Prediction Tool | Predicted Outcome | Significance in Drug Design |

| Drug-Relevant Properties | Osiris Property Explorer | Non-toxic (mutagenic, tumorigenic, etc.) | Indicates a potentially safe profile for further development. researchgate.net |

| Drug-Likeness & Bioavailability | Molinspiration | Obeys Lipinski's Rule | Suggests the compounds are likely to be orally active. researchgate.net |

| ADME Properties | Pre ADMET Server | Favorable | Estimates the pharmacokinetic behavior of the compounds in the body. researchgate.net |

| Toxicity | T.E.S.T Software | Low | Assesses potential adverse effects early in the design phase. researchgate.net |

By integrating these in silico predictions early in the design phase, researchers can prioritize compounds that not only have high efficacy but also possess favorable ADMET characteristics. This computational pre-screening allows for the rational design of derivatives, such as the 3,5-disubstituted indazoles, by focusing synthetic efforts on scaffolds with a higher probability of success as therapeutic agents. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Access Diverse 1H-Indazole-3,5-diamine Analogs

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of this compound analogs. Future research will focus on developing more efficient, versatile, and scalable synthetic routes. While traditional methods exist, emerging strategies promise greater control and access to novel chemical space.

Key areas of exploration include transition-metal-catalyzed cross-coupling reactions, which have proven effective for building molecular complexity. For instance, Suzuki coupling reactions have been successfully used to introduce various aromatic groups at the C-5 position of the indazole ring, starting from precursors like 5-bromo-1H-indazol-3-amine nih.gov. Further development could involve expanding the repertoire of coupling partners and catalysts to increase molecular diversity nih.gov.

Additionally, methods involving C-H activation are becoming increasingly prominent. Rhodium and copper-catalyzed C-H activation and subsequent C-N/N-N coupling present a modern approach to forming the indazole core under redox-neutral conditions nih.gov. Electrochemical synthesis is another frontier, offering mild and sustainable reaction conditions for generating 1H-indazoles and their intermediates nih.govnih.gov. One-pot procedures, which combine multiple reaction steps into a single operation, are also being developed to improve efficiency and yield for related indazole structures ossila.com.

| Synthetic Strategy | Description | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Suzuki and Stille reactions to functionalize the indazole core, particularly at the C3 and C5 positions. | PdCl₂(dppf)₂, Cs₂CO₃, Pd(PPh₃)₄ | High functional group tolerance; allows for the introduction of diverse aryl and heteroaryl moieties. | nih.gov |

| Copper-Mediated Cyclization | Intramolecular N-N bond formation from o-haloaryl N-sulfonylhydrazones or o-aminobenzonitriles. | Cu(OAc)₂, CuI | Efficient N-N bond formation, often using oxygen as the sole oxidant. | nih.gov |

| Rhodium-Catalyzed C-H Activation | Direct functionalization of C-H bonds to construct the indazole ring system from precursors like imidate esters. | Rhodium and Copper catalysts | High atom economy; avoids pre-functionalization of starting materials. | nih.gov |

| Electrochemical Synthesis | Selective synthesis of 1H-indazoles and their N-oxide precursors using controlled electrode potentials. | Reticulated vitreous carbon or Zinc cathode | Mild conditions, sustainable, and allows for divergent synthesis pathways. | nih.gov |

| Diazotization Reaction | Conversion of ortho-aminobenzacetamides directly into 1H-indazole-3-carboxylic acid derivatives. | Diazotization reagents (e.g., NaNO₂) | Operationally simple, rapid reaction rates, and high yields for specific derivatives. | researchgate.net |

Advanced Functionalization Strategies for Enhanced Biological Profiles

To improve the potency, selectivity, and pharmacokinetic properties of this compound derivatives, advanced functionalization strategies are critical. Research is moving beyond simple substitutions to include complex modifications at multiple positions on the indazole scaffold.

Functionalization at the C-3, C-4, and C-5 positions has been shown to significantly impact biological activity nih.govnih.gov. For example, introducing substituted aromatic groups at the C-5 position can enhance interactions with kinase targets nih.gov. The C-3 position is also a key site for modification; Suzuki-Miyaura cross-coupling has been employed for C-3 functionalization to produce potent enzyme inhibitors rjsocmed.com. Furthermore, structure-guided design has led to the synthesis of 1H-indazole amide derivatives with potent activity against extracellular signal-regulated kinases (ERK1/2) nih.gov.

Another promising avenue is the modification of the N-1 and N-2 positions of the pyrazole (B372694) ring. N-1 functionalization with groups like ethyl acetate (B1210297) can serve as a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. The development of divergent C-H functionalization strategies, particularly for 1H-indazole N-oxides, opens up new possibilities for creating novel analogs with unique biological properties nih.govnih.gov.

| Position | Functionalization Strategy | Example Modification | Desired Outcome | Reference |

|---|---|---|---|---|

| C-3 | Suzuki-Miyaura Coupling, Amide Bond Formation | Aryl/heteroaryl groups, carboxamides | Enhanced enzyme inhibition (e.g., ULK1, PAK1). | rjsocmed.comrsc.org |

| C-4 | Structure-Guided Design | Carboxamide groups | Improved potency against specific kinases. | nih.gov |

| C-5 | Suzuki Coupling, Hybridization | Substituted phenyl rings, benzimidazole moieties | Increased selectivity and potency for kinase targets (e.g., FGFRs). | nih.govnih.gov |

| N-1 | Alkylation, Arylation | Ethyl acetate, phenyl groups | Modulation of physicochemical properties and provides a point for further diversification. | nih.gov |

| Scaffold | Molecular Hybridization | Combining with other pharmacophores (e.g., pyrimidine) | Creation of multi-targeted agents with enhanced anti-proliferative activity. | mdpi.com |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While many 1H-indazole derivatives have demonstrated potent biological effects, a deeper understanding of their mechanisms of action at the molecular level is essential for their advancement as therapeutic agents. Future research will increasingly focus on identifying specific protein targets and elucidating how these compounds modulate cellular signaling pathways.

Studies have already identified several key targets for indazole derivatives, including various protein kinases and enzymes involved in cancer and inflammation. For example, specific derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), p21-activated kinase 1 (PAK1), and Fibroblast growth factor receptors (FGFRs) nih.govrsc.orgnih.gov. Mechanistic studies on some of these compounds have revealed that they can suppress critical signaling pathways, such as the ASK1-p38/JNK pathway, or downregulate proteins involved in tumor metastasis, like Snail rsc.orgnih.gov.

Further investigations have shown that certain 1H-indazole-3-amine derivatives can induce apoptosis and affect the cell cycle by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway nih.govnih.gov. The discovery that the 1H-indazole scaffold can act as a key pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy, opens up another important area for mechanistic exploration nih.gov.

| Biological Target/Pathway | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|

| p53/MDM2 Pathway & Bcl2 Family | Inhibition of anti-apoptotic proteins, leading to apoptosis and cell cycle arrest. | Oncology | nih.govnih.gov |

| p21-activated kinase 1 (PAK1) | Direct enzyme inhibition, leading to suppression of tumor cell migration and invasion. | Oncology | rsc.org |

| Apoptosis signal-regulating kinase 1 (ASK1) | Inhibition of the ASK1-p38/JNK signaling pathway, protecting cells from TNF-α-induced damage. | Inflammatory Diseases | nih.gov |

| Fibroblast growth factor receptors (FGFRs) | Potent pan-FGFR inhibition, leading to tumor growth inhibition in FGFR-driven cancers. | Oncology | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme inhibition, blocking tryptophan degradation to overcome tumor-mediated immune suppression. | Oncology / Immunotherapy | nih.gov |

Integration of Computational Methods for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound derivatives, these methods are being integrated to facilitate the rational design of new analogs with improved properties.

Structure-based drug design (SBDD) techniques, such as molecular docking, are used to predict the binding modes of indazole derivatives within the active sites of their protein targets researchgate.net. This allows for the design of modifications that enhance binding affinity and selectivity. For example, docking models have been used to understand the interactions between 1H-indazoles and the active site of the IDO1 enzyme, guiding the optimization of inhibitors nih.gov.

Beyond static docking, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions researchgate.net. These simulations, combined with binding free energy calculations like MM-GBSA, can more accurately predict the potency of designed compounds researchgate.net. Furthermore, in silico screening of large compound libraries can rapidly identify novel indazole-based hits for further experimental validation, as demonstrated in the discovery of new FGFR inhibitors nih.gov.

| Computational Method | Application in Indazole Research | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and interactions of indazole derivatives with target enzymes (e.g., COX-2, IDO1). | Identification of key binding residues and rationalization of structure-activity relationships. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Evaluating the stability of the ligand-protein complex in a simulated physiological environment. | Confirmation of stable binding and understanding of dynamic interactions over time. | researchgate.net |

| Virtual Screening (VS) | Screening large virtual libraries to identify novel indazole-based compounds against a specific target. | Discovery of new hit compounds for further development (e.g., against FGFR). | nih.govnih.gov |

| MM-GBSA Analysis | Calculating the binding free energy of the ligand-protein complex to estimate binding affinity. | Quantitative prediction of inhibitor potency to prioritize compounds for synthesis. | researchgate.net |

Development of Targeted Probes for Biological System Interrogation

Well-characterized small molecules can be developed into chemical probes to study biological systems, validate drug targets, and visualize molecular processes. The this compound scaffold, given its potent and often selective biological activities, is an excellent candidate for development into targeted probes.

Future research will likely focus on creating several classes of indazole-based probes:

Fluorescent Probes: The indazole core is a powerful chromophore, and its derivatives can exhibit inherent fluorescence ossila.com. By conjugating indazole inhibitors to fluorophores like rhodamine, highly sensitive probes can be created for detecting ions or for cellular imaging applications rsc.orgresearchgate.net.

Photoaffinity Probes: To definitively identify the protein targets of bioactive indazole compounds in a complex cellular environment, photoaffinity labeling is a powerful technique nih.gov. This involves incorporating a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne) into the indazole scaffold. Upon UV irradiation, the probe covalently binds to its target, which can then be isolated and identified using mass spectrometry nih.govnih.gov.

PET Imaging Agents: For in vivo applications, potent and selective indazole-based inhibitors can be labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), to create Positron Emission Tomography (PET) imaging agents openmedscience.com. These probes would allow for the non-invasive visualization and quantification of target engagement in living subjects, aiding in both preclinical research and clinical diagnostics nih.govnih.gov.

| Probe Type | Development Strategy | Application | Enabling Technology | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Conjugate a potent indazole derivative to a fluorophore or leverage the intrinsic fluorescence of the scaffold. | Visualize target localization in cells; quantify target engagement via fluorescence polarization. | Confocal Microscopy, High-Content Imaging | rsc.orgresearchgate.net |

| Photoaffinity Probe | Incorporate a photo-cross-linker (e.g., diazirine) and a reporter tag (e.g., biotin) into the indazole structure. | Covalently label and identify direct protein binding partners in complex proteomes. | Chemical Proteomics, Mass Spectrometry | nih.govnih.gov |

| PET Imaging Agent | Label a selective indazole inhibitor with a positron-emitting isotope (e.g., ¹⁸F). | Non-invasively image and quantify target distribution and occupancy in vivo. | Positron Emission Tomography (PET) | nih.govopenmedscience.com |

| Targeted Degraders (PROTACs) | Link an indazole-based binder to an E3 ligase ligand. | Induce the targeted degradation of a specific protein rather than just inhibiting it. | Proteolysis-Targeting Chimeras (PROTAC) Technology | rjsocmed.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 1H-Indazole-3,5-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Routes : Use nucleophilic substitution strategies with alkylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF. For example, bromo/nitro-substituted indazole intermediates can be reduced to diamines via catalytic hydrogenation or hydrazine-mediated pathways .

- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). Monitor reaction progress via TLC or HPLC. Purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- FTIR : Identify NH₂ stretching (~3300–3400 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .

- NMR : Use DMSO-d₆ for solubility. In H NMR, aromatic protons appear at δ 6.5–8.0 ppm, while NH₂ groups show broad signals at δ 4.5–5.5 ppm .

- Crystallography : Refine single-crystal structures using SHELXL (SHELX suite) to resolve hydrogen-bonding networks and confirm dihedral angles .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound, and what functional/basis set combinations are recommended?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange) are optimal for thermochemical accuracy. Basis sets such as 6-311++G(d,p) balance computational cost and precision .

- Applications :

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Simulate IR spectra via vibrational frequency analysis and compare with experimental data to validate models .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations in the physicochemical properties of this compound?

- Methodological Answer :

- Solvent Effects : Incorporate implicit solvation models (e.g., PCM) in DFT calculations to account for solvent polarity discrepancies .

- Experimental Validation : Replicate synthesis under inert conditions (e.g., N₂ atmosphere) to rule out oxidation side reactions. Use DSC/TGA to assess thermal stability and correlate with computational decomposition pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives, considering conflicting bioactivity data in literature?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., aryl, alkyl) at positions 1 and 7 to modulate electronic and steric effects. Use microwave-assisted synthesis for rapid library generation .